molecular formula C12H6Br4O B1589928 3,3',4,4'-Tetrabromodiphenyl ether CAS No. 93703-48-1

3,3',4,4'-Tetrabromodiphenyl ether

Cat. No.: B1589928
CAS No.: 93703-48-1
M. Wt: 485.79 g/mol
InChI Key: RYGLOWMCGZHYRQ-UHFFFAOYSA-N
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Description

3,3’,4,4’-Tetrabromodiphenyl ether is a brominated flame retardant belonging to the class of polybrominated diphenyl ethers (PBDEs). It is widely used in various industrial applications to reduce the flammability of materials such as plastics, textiles, and electronic equipment. The compound has the molecular formula C12H6Br4O and a molecular weight of 485.79 g/mol .

Mechanism of Action

Target of Action

It is known that this compound interacts with various biological systems, potentially affecting cellular processes .

Mode of Action

3,3’,4,4’-Tetrabromodiphenyl ether interacts with its targets through a process known as debromination . This process involves the removal of bromine atoms from the compound, leading to the formation of diphenyl ether . The debromination process is facilitated by certain catalysts and can be influenced by environmental factors .

Biochemical Pathways

It has been suggested that the compound can induce changes in the expression of intracellular mirnas, which are involved in biological pathways regulating the expression of estrogen-mediated signaling and immune responses . Additionally, the compound’s debromination process can lead to the generation of diphenyl ether, which may further interact with other biochemical pathways .

Pharmacokinetics

Due to its chemical structure and properties, it is likely that this compound exhibits high persistence and bioaccumulation potential .

Result of Action

The molecular and cellular effects of 3,3’,4,4’-Tetrabromodiphenyl ether’s action are complex and can vary depending on the specific biological system and environmental context. For instance, it has been reported that the compound can cause oxidative stress by inhibiting antioxidant enzymes and increasing the content of malondialdehyde, a marker of oxidative damage .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,3’,4,4’-Tetrabromodiphenyl ether. For example, the presence of certain catalysts can enhance the compound’s debromination process . Moreover, the compound’s persistence and potential health hazards make it a significant concern in various environmental contexts .

Biochemical Analysis

Biochemical Properties

3,3’,4,4’-Tetrabromodiphenyl ether plays a significant role in biochemical reactions, particularly in its interactions with various enzymes, proteins, and other biomolecules. It has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. These interactions can lead to the formation of reactive oxygen species (ROS), causing oxidative stress in cells . Additionally, 3,3’,4,4’-Tetrabromodiphenyl ether can bind to thyroid hormone transport proteins, disrupting normal thyroid hormone homeostasis .

Cellular Effects

The effects of 3,3’,4,4’-Tetrabromodiphenyl ether on cells and cellular processes are diverse. It has been observed to induce apoptosis in germ cells through oxidative stress pathways . Furthermore, it can alter cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism . These disruptions can impair cell function and contribute to various adverse health effects.

Molecular Mechanism

At the molecular level, 3,3’,4,4’-Tetrabromodiphenyl ether exerts its effects through several mechanisms. It can bind to and inhibit the activity of enzymes involved in detoxification processes, such as glutathione S-transferases . Additionally, it can activate nuclear receptors, such as the aryl hydrocarbon receptor (AhR), leading to changes in gene expression . These molecular interactions contribute to the compound’s toxicological profile and its potential to cause harm to living organisms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3’,4,4’-Tetrabromodiphenyl ether can change over time. The compound is relatively stable, but it can undergo debromination and other degradation processes under certain conditions . Long-term exposure to 3,3’,4,4’-Tetrabromodiphenyl ether has been shown to cause persistent oxidative stress and inflammation in cells . These temporal effects highlight the importance of considering both short-term and long-term impacts when assessing the compound’s safety.

Dosage Effects in Animal Models

The effects of 3,3’,4,4’-Tetrabromodiphenyl ether vary with different dosages in animal models. At low doses, the compound may cause subtle changes in cellular function, while higher doses can lead to more severe toxic effects, such as liver damage and reproductive toxicity . Threshold effects have been observed, indicating that there is a dose below which no adverse effects are detected . At high doses, 3,3’,4,4’-Tetrabromodiphenyl ether can cause significant harm, including endocrine disruption and neurotoxicity .

Metabolic Pathways

3,3’,4,4’-Tetrabromodiphenyl ether is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form hydroxylated metabolites, which can further undergo conjugation reactions . These metabolic processes can influence the compound’s toxicity and its potential to bioaccumulate in living organisms. Additionally, 3,3’,4,4’-Tetrabromodiphenyl ether can affect metabolic flux and alter the levels of various metabolites, contributing to its overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, 3,3’,4,4’-Tetrabromodiphenyl ether is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin and other plasma proteins, facilitating its distribution throughout the body . The compound can also accumulate in lipid-rich tissues, such as adipose tissue and the liver . These distribution patterns can influence the compound’s bioavailability and its potential to cause adverse effects.

Subcellular Localization

The subcellular localization of 3,3’,4,4’-Tetrabromodiphenyl ether can affect its activity and function. The compound has been found to localize in the endoplasmic reticulum (ER) and mitochondria, where it can induce ER stress and mitochondrial dysfunction . These effects can disrupt cellular homeostasis and contribute to the compound’s toxicological profile. Additionally, post-translational modifications and targeting signals may direct 3,3’,4,4’-Tetrabromodiphenyl ether to specific cellular compartments, influencing its interactions with biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3’,4,4’-Tetrabromodiphenyl ether is typically synthesized through the bromination of diphenyl ether. The reaction involves the use of bromine or bromine-containing reagents under controlled conditions to achieve the desired level of bromination. The process can be carried out in the presence of a catalyst, such as iron or aluminum bromide, to enhance the reaction rate and selectivity .

Industrial Production Methods: Industrial production of 3,3’,4,4’-Tetrabromodiphenyl ether involves large-scale bromination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to ensure consistent product quality. The final product is purified through techniques such as recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 3,3’,4,4’-Tetrabromodiphenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,3’,4,4’-Tetrabromodiphenyl ether has several scientific research applications:

Comparison with Similar Compounds

  • 2,2’,4,4’-Tetrabromodiphenyl ether (BDE-47)
  • 2,3’,4,4’-Tetrabromodiphenyl ether
  • 3,3’,5,5’-Tetrabromodiphenyl ether

Comparison: 3,3’,4,4’-Tetrabromodiphenyl ether is unique due to its specific bromination pattern, which influences its physical and chemical properties. Compared to other tetrabromodiphenyl ethers, it has distinct reactivity and environmental persistence. Its specific bromination pattern also affects its biological activity and toxicity profile .

Properties

IUPAC Name

1,2-dibromo-4-(3,4-dibromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4O/c13-9-3-1-7(5-11(9)15)17-8-2-4-10(14)12(16)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGLOWMCGZHYRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=C(C=C2)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80877030
Record name BDE-77
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80877030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93703-48-1
Record name 3,3′,4,4′-Tetrabromodiphenyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93703-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3',4,4'-Tetrabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093703481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-77
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80877030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dibromo-4-(3,4-dibromophenoxy)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3,3',4,4'-TETRABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77SUV8J25T
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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